Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a pyrimidine ring, a benzoate ester, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 6-amino-4-oxo-1,4-dihydropyrimidine-2-thiol with ethyl 4-aminobenzoate under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication in viruses or cell division in cancer cells .
Comparison with Similar Compounds
Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can be compared with other pyrimidine-based compounds such as:
Pemetrexed: A chemotherapy drug used to treat certain types of cancer.
Methotrexate: Another chemotherapy agent with a similar pyrimidine structure.
Triazole-pyrimidine hybrids: Compounds with potential neuroprotective and anti-inflammatory properties.
Properties
Molecular Formula |
C16H18N4O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate |
InChI |
InChI=1S/C16H18N4O4S/c1-3-24-15(23)10-4-6-11(7-5-10)18-14(22)9(2)25-16-19-12(17)8-13(21)20-16/h4-9H,3H2,1-2H3,(H,18,22)(H3,17,19,20,21) |
InChI Key |
KYIDOLKYDJIPHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.